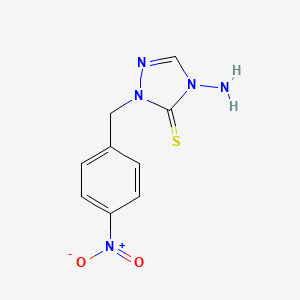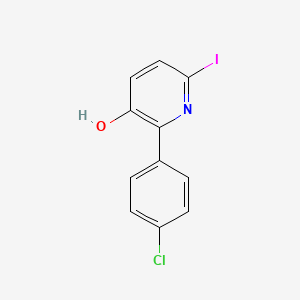
N-(4-ethylphenyl)-2-(2-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
N-(4-ethylphenyl)-2-(2-methylphenoxy)acetamide, and similar compounds, have been synthesized through various chemical reactions. For instance, one method involves the reaction of paracetamol with ethyl 2-bromo-2-methylpropionate, leading to compounds of interest for their potential as analgesic and antidyslipidemic agents (Navarrete-Vázquez et al., 2011). Another synthesis approach is through the reaction of N-methylchloroacetamide and 4-phenoxyphenol, under specific conditions, yielding compounds with significant activity (He Xiang-qi, 2007).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by single-crystal X-ray diffraction, revealing specific crystalline forms and stabilization via hydrogen-bonding interactions. For example, the crystal structure of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate is stabilized by N–H···O=C and C–H···O hydrogen bonds (Navarrete-Vázquez et al., 2011).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, reflecting their reactivity and potential for further chemical modification. For example, the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide in one pot demonstrates the versatility of these compounds in synthetic chemistry (Vavasori et al., 2023).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the applications and handling of these compounds. These properties are typically determined through crystallography and spectroscopy methods.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, define the potential applications and stability of these compounds. For instance, chemoselective acetylation processes illustrate the specific reactivity patterns of related compounds, offering insights into their functional group transformations (Magadum & Yadav, 2018).
科学的研究の応用
Chemoselective Acetylation and Synthesis Processes
N-(4-ethylphenyl)-2-(2-methylphenoxy)acetamide and its derivatives are involved in chemoselective acetylation processes critical for the synthesis of certain pharmaceutical compounds. For example, chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a precursor for antimalarial drugs, uses specific catalysts and acyl donors for its synthesis, indicating the importance of precise chemical modifications in drug development (Magadum & Yadav, 2018).
Pharmacological Assessments
Research into novel acetamide derivatives, including structures similar to N-(4-ethylphenyl)-2-(2-methylphenoxy)acetamide, has shown potential in cytotoxic, anti-inflammatory, analgesic, and antipyretic applications. These compounds, synthesized through multi-step reactions, have been evaluated for their therapeutic effects, showing significant activities comparable with standard drugs due to specific functional groups in their structures (Rani, Pal, Hegde, & Hashim, 2016).
Comparative Metabolism Studies
Metabolism studies of chloroacetamide herbicides and their metabolites in human and rat liver microsomes provide insights into the metabolic pathways and potential toxicological profiles of related compounds, including those structurally related to N-(4-ethylphenyl)-2-(2-methylphenoxy)acetamide. Such studies contribute to understanding the environmental impact and health risks of these chemicals (Coleman, Linderman, Hodgson, & Rose, 2000).
Potential Anticancer and Analgesic Agents
The synthesis and pharmacological evaluation of 2-(substituted phenoxy) acetamide derivatives highlight the potential of these compounds as anticancer, anti-inflammatory, and analgesic agents. Certain derivatives have shown promising activity against specific cancer cell lines and in reducing inflammation and pain, indicating their therapeutic potential (Rani, Pal, Hegde, & Hashim, 2014).
特性
IUPAC Name |
N-(4-ethylphenyl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-14-8-10-15(11-9-14)18-17(19)12-20-16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRJFRUPDXHBAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-2-(2-methylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-N-[6-(1-piperidinyl)-4-pyrimidinyl]benzamide](/img/structure/B5544764.png)
![N-[3-cyano-6-cyclopropyl-4-(2-furyl)-2-pyridinyl]acetamide](/img/structure/B5544766.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)benzenecarboximidamide](/img/structure/B5544771.png)

![(4aR*,7aS*)-1-(2-ethylbutanoyl)-4-(3-furoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5544787.png)
![N-{(3S*,4R*)-4-isopropyl-1-[(2-phenyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5544795.png)

![ethyl 5-acetyl-2-[(cyclohexylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5544813.png)
![4-{[3-hydroxy-3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methyl}benzoic acid](/img/structure/B5544818.png)
![N-[3-cyano-4-(2-furyl)-6-isobutyl-2-pyridinyl]acetamide](/img/structure/B5544840.png)
![N-[(3R*,4R*)-4-(1-pyrrolidinyl)tetrahydro-3-furanyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5544844.png)
![N,N-diethyl-2-[3-(2-furyl)-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5544848.png)
![3-amino-5-chloro-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5544852.png)
![7-[2-(2-methoxyethyl)morpholin-4-yl]-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5544853.png)